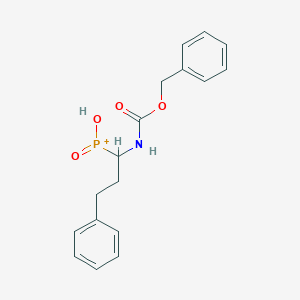
Diethyl 2-(1,3,3-trichloro-1,3-difluoropropen-1-yl)phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate is an organophosphorus compound with the molecular formula C7H10Cl3F2O4P . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves several steps. One common method includes the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler organophosphorus compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate can be compared with other organophosphorus compounds such as:
Diethyl Phosphate: Lacks halogen atoms and has different reactivity and applications.
Trichlorofluorophosphate: Contains similar halogen atoms but differs in the arrangement and number of substituents.
Fluorophosphonates: Known for their biological activity and use in medicinal chemistry. The uniqueness of Diethyl [1,3,3-Trichloro-1,3-Difluoroprop-1-En-2-Yl] Phosphate lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
2024-52-4 |
|---|---|
Formule moléculaire |
C7H10Cl3F2O4P |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
diethyl [(Z)-1,3,3-trichloro-1,3-difluoroprop-1-en-2-yl] phosphate |
InChI |
InChI=1S/C7H10Cl3F2O4P/c1-3-14-17(13,15-4-2)16-5(6(8)11)7(9,10)12/h3-4H2,1-2H3/b6-5+ |
Clé InChI |
CGLZJPKGIUUKDV-AATRIKPKSA-N |
SMILES isomérique |
CCOP(=O)(OCC)O/C(=C(/F)\Cl)/C(F)(Cl)Cl |
SMILES canonique |
CCOP(=O)(OCC)OC(=C(F)Cl)C(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


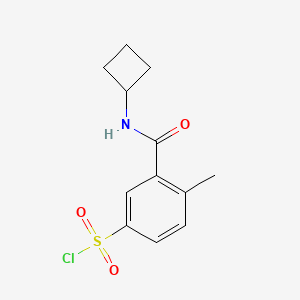
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)


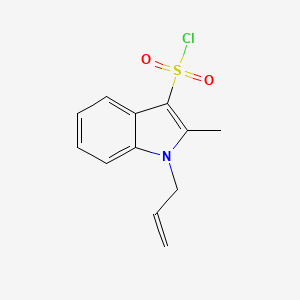

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
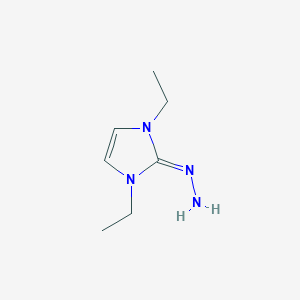
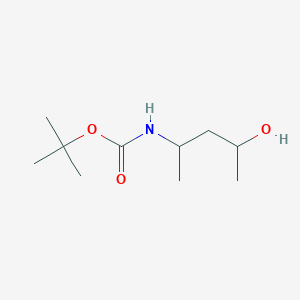
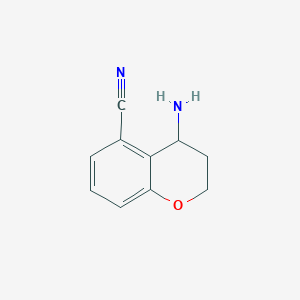
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)
